molecular formula C16H24O3 B1363469 Methyl 4-octyloxybenzoate CAS No. 62435-37-4

Methyl 4-octyloxybenzoate

Cat. No. B1363469
CAS RN: 62435-37-4
M. Wt: 264.36 g/mol
InChI Key: JCVLYBQFVTYGKT-UHFFFAOYSA-N
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Description

Methyl 4-octyloxybenzoate is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 . It is also known by its IUPAC name, methyl 4-(octyloxy)benzoate .


Molecular Structure Analysis

The molecular structure of Methyl 4-octyloxybenzoate consists of a benzene ring (benzoate) substituted with a methyl ester group and an octyloxy group . The InChI code for this compound is 1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-octyloxybenzoate is a solid at room temperature . It has a boiling point of 35-37 degrees Celsius .

Scientific Research Applications

Crystallographic and Computational Analysis

The study of the crystal structure of related compounds like methyl 4-hydroxybenzoate reveals in-depth insights into the molecular interactions and structural dynamics. The analysis includes extensive intermolecular hydrogen bonding and quantum mechanical methods to understand the pharmaceutical activity of the molecule. Computational calculations enhance the understanding of the physical and chemical properties, such as the energies of frontier orbitals and chemical quantum parameters (Sharfalddin et al., 2020).

Electrochemical Sensing and Assessment

Electrochemical behavior studies of parabens, including methyl 4-octyloxybenzoate, are crucial in developing sensitive and accurate detection methods. These studies involve understanding the anodic potential range in hydro-alcoholic and aqueous media, calibration, and amperometric sensing. The findings offer valuable information for environmental monitoring and analytical applications (Radovan et al., 2008).

Agricultural Applications: Nanoparticle Carriers

In agriculture, compounds like methyl 4-octyloxybenzoate can be used in nanoparticle carriers to enhance the delivery of fungicides. These carrier systems offer benefits such as altered release profiles, targeted transfer to the site of action, and minimized environmental and human toxicity. The study of these systems includes examining release profiles, stabilities, and cytotoxicities of the formulations (Campos et al., 2015).

Neuroprotection and Oxidative Stress Mitigation

Research on derivatives like methyl 3,4-dihydroxybenzoate explores their potential neuroprotective effects against oxidative damage. The studies involve understanding the mechanisms of action, including mitigation of oxidative stress and inhibition of apoptosis in cellular models. These insights contribute to developing therapeutic agents for neurological conditions (Cai et al., 2016).

Metabolic Pathway Analysis

Understanding the metabolism of parabens, including methyl 4-octyloxybenzoate, is crucial in evaluating their safety and environmental impact. Studies focus on the hydrolysis of these compounds by esterases and subsequent glucuronidation. These insights are fundamental in assessing the potential for bioaccumulation and understanding the human body's processing of these substances (Abbas et al., 2010).

Liquid Crystalline Properties

The liquid crystalline properties of compounds like methyl 4-octyloxybenzoate are studied to understand their phase behavior, structural characteristics, and potential applications in materials science. The research includes examining the influence of molecular structure, hydrogen bonding, and thermal behavior on the mesomorphic phases of these materials (Lokanath et al., 2000; Jongen et al., 2003).

Safety And Hazards

Methyl 4-octyloxybenzoate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may be harmful if inhaled . Safety measures include avoiding contact with skin and eyes, and not inhaling the compound .

properties

IUPAC Name

methyl 4-octoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLYBQFVTYGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371702
Record name Methyl 4-octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-octyloxybenzoate

CAS RN

62435-37-4
Record name Methyl 4-(octyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62435-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(octyloxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a flask were introduced methyl 4-hydroxybenzoate (251.0 g, 1.65 mol), potassium carbonate (276.37 g, 1.99 mol) and 1200 g of acetone. This was refluxed for 45 min followed by the drop-wise addition of 1-octylbromide (386.17 g, 1.99 mol) over a 1 hour period. The reaction mixture was refluxed for two days. Filtration of the cooled reaction mixture and evaporation of the filtrate gave an oil. This was taken up in ethyl acetate and extracted with 5% NaOH (2×100 ml) followed by water (2×100 ml). The organic layer was dried (MgSO4), concentrated, and transferred to a pre-weighed 1L three-necked flask. The contents of the flask were subjected to high vacuum distillation to remove the excess 1-octylbromide. The pot residue gave 376 g (86% yield) of methyl 4-octoxybenzoate.
Quantity
251 g
Type
reactant
Reaction Step One
Quantity
276.37 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
386.17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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